molecular formula C14H13ClN2O3S B464751 N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide CAS No. 19837-92-4

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide

Cat. No. B464751
CAS RN: 19837-92-4
M. Wt: 324.8g/mol
InChI Key: MJIHMTDNBRWRDM-UHFFFAOYSA-N
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Description

“N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide” is a chemical compound with the molecular formula C20H18ClN3O5S2. It has an average mass of 479.957 Da and a monoisotopic mass of 479.037628 Da .


Molecular Structure Analysis

The molecular structure of “N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide” consists of a central phenyl ring, which is substituted at one position by an acetamide group and at another position by a sulfamoyl group. This sulfamoyl group is further substituted by a 4-chlorophenyl group .


Physical And Chemical Properties Analysis

“N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide” has a density of 1.5±0.1 g/cm3. It has a molar refractivity of 89.4±0.4 cm3, and a polar surface area of 152 Å2. Its polarizability is 35.4±0.5 10-24 cm3, and it has a molar volume of 240.6±3.0 cm3 .

Scientific Research Applications

  • Synthesis and Characterization :

    • N-substituted sulfanilamide derivatives, including similar compounds to N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide, have been synthesized and characterized. These compounds were evaluated for thermal properties and screened for antibacterial and antifungal activities. However, they displayed no significant antibacterial or antifungal activity (Lahtinen et al., 2014).
  • Antiviral Activity :

    • A related molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, was characterized for its antiviral activity. The study explored its vibrational spectroscopic signatures and effect of rehybridization and hyperconjugation on the dimer molecule, suggesting potential inhibition activity against viruses (Mary et al., 2022).
  • Antibacterial Agents :

    • Several acetamide derivatives were synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, showing moderate to good activity. The study also carried out QSAR (Quantitative Structure-Activity Relationship) studies to understand the impact of structural and physicochemical parameters on their activity (Desai et al., 2008).
  • Crystal Structures :

    • The crystal structures of similar compounds were determined, which contributes to the understanding of their molecular interactions and properties. This information is valuable for designing drugs with improved efficacy (Boechat et al., 2011).
  • Cytotoxic Activity :

    • Sulfonamide derivatives, including structures similar to N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide, were synthesized and evaluated for their cytotoxic activity against cancer cell lines. Some of these compounds showed potential anticancer properties (Ghorab et al., 2015).
  • Antitumor Activity :

    • N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, structurally related to the compound , were synthesized and evaluated for their antitumor activity. Some derivatives exhibited significant activity against various cancer cell lines (Yurttaş et al., 2015).
  • Anti-Inflammatory and Analgesic Activities :

    • A study on 2-(substituted phenoxy) acetamide derivatives, related to N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide, revealed their potential as anticancer, anti-inflammatory, and analgesic agents. Certain derivatives showed promising results in these therapeutic areas (Rani et al., 2014).

properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-6-8-14(9-7-12)21(19,20)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHMTDNBRWRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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